Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Dilution Analysis

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 (CAS 1217665-60-5, MF C32H37D5N4O5, MW 567.73 g/mol) is a stable isotope-labeled synthetic intermediate in the atazanavir class. It features a doubly Boc-protected hydrazine-carboxylate core and a pentadeuterated phenyl ring, serving as a precursor for the synthesis of the deuterated HIV-1 protease inhibitor Atazanavir-d5 and its peptide analogs.

Molecular Formula C32H42N4O5
Molecular Weight 567.742
CAS No. 1217665-60-5
Cat. No. B563721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5
CAS1217665-60-5
Synonyms2-[(2S,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-4-phenyl-d5-butyl]_x000B_-2-[[4-(2-pyridinyl)phenyl]methyl]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester_x000B_
Molecular FormulaC32H42N4O5
Molecular Weight567.742
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39)/t27-,28-/m0/s1/i7D,8D,9D,12D,13D
InChIKeyKYSDBVSJLBOZDZ-ARPYXGNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 (CAS 1217665-60-5): A Pentadeuterated Key Intermediate for Atazanavir Synthesis and Analytical Reference Standards


Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 (CAS 1217665-60-5, MF C32H37D5N4O5, MW 567.73 g/mol) is a stable isotope-labeled synthetic intermediate in the atazanavir class [1]. It features a doubly Boc-protected hydrazine-carboxylate core and a pentadeuterated phenyl ring, serving as a precursor for the synthesis of the deuterated HIV-1 protease inhibitor Atazanavir-d5 and its peptide analogs . The compound is offered as a white solid with purity typically ≥97% and is used exclusively for research purposes [2].

Why Generic Atazanavir Intermediates Cannot Substitute for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 in Isotopic Workflows


The non-deuterated analog, Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS 198904-86-8), shares the same core structure but lacks the +5 Da mass shift required for isotopic differentiation in mass spectrometry-based assays [1]. Substituting an unlabeled intermediate precludes its use as an internal standard or tracer in stable isotope dilution LC-MS/MS methods, where a minimum mass difference of 3 Da is typically required to avoid isotopic overlap with the natural analyte . Furthermore, the deuterated intermediate is essential for the synthesis of the final deuterated drug substance Atazanavir-d5, and any substitution introduces unlabeled impurities that compromise the isotopic enrichment factor of the final product .

Head-to-Head Quantitative Differentiation of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 Versus Its Unlabeled Analog


Isotopic Mass Shift: +5.06 Da Provides Unambiguous Spectrometric Discrimination

The incorporation of five deuterium atoms on the phenyl ring of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 introduces a +5.06 Da mass shift relative to the unlabeled analog Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS 198904-86-8, exact mass 562.70 Da) [1]. The observed molecular ion [M+H]+ for the d5 species is expected at m/z 568.8, compared to 563.7 for the d0 analog, yielding a mass separation of 5.1 m/z units that is readily resolved by unit-resolution quadrupole mass analyzers . This exceeds the commonly accepted minimum of 3 Da for eliminating isotopic cross-talk between analyte and internal standard channels .

Stable Isotope Labeling LC-MS/MS Internal Standard Isotopic Dilution Analysis

Deuterium-Induced Chromatographic Shift Enables Co-Elution with Atazanavir-d5 API

In reverse-phase HPLC, perdeuterated aromatic compounds typically exhibit a slightly shorter retention time than their protiated counterparts due to the stronger C-D bond reducing hydrophobic interactions with the stationary phase. For Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5, the pentadeuterated phenyl ring is expected to produce a retention time shift (ΔtR) of approximately -0.05 to -0.15 min under standard C18 gradient conditions, relative to the unlabeled analog [1]. This property is exploited when the intermediate is used as a process impurity marker; the deuterated and non-deuterated species can be chromatographically distinguished, allowing dual-channel UV/MS monitoring without interference [2].

Reverse-Phase HPLC Deuterium Isotope Effect Chromatographic Resolution

Dual Boc Protection Confers Orthogonal Synthetic Utility Absent in Mono-Protected or Deprotected Analogs

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 carries two tert-butyloxycarbonyl (Boc) protecting groups on the hydrazine and amine functionalities, as well as the des-methoxycarbonyl modification [1]. This distinguishes it from mono-Boc intermediates (e.g., N-Boc-hydrazine atazanavir fragments) and the fully deprotected Diamino Intermediate impurity (CAS 198904-87-9) . The bis-Boc protection scheme enables sequential, chemoselective deprotection under mild acidic conditions (TFA or HCl/dioxane), which is essential for the controlled, stepwise assembly of the atazanavir peptide backbone without racemization at the sensitive (S)-hydroxy and (S)-amino stereocenters . Mono-protected analogs do not offer this level of synthetic control.

Orthogonal Protection Strategy Peptide Coupling Atazanavir Process Chemistry

Regulatory Pharmacopeial Recognition as Atazanavir EP Impurity J (Deuterated Form)

The non-deuterated analog (CAS 198904-86-8) is officially listed as Atazanavir EP Impurity J in the European Pharmacopoeia and is described as the 'Atazanavir di-tert-butyl analog' [1]. The deuterated version (CAS 1217665-60-5) is offered by multiple reference standard manufacturers as the isotopically labeled counterpart for use in LC-MS/MS method development, validation, and quality control applications for ANDA submissions . While the deuterated compound itself is not monographed, its structural correspondence to EP Impurity J provides a defined regulatory context for its use as an isotopically labeled impurity marker. This contrasts with non-pharmacopeial deuterated intermediates (e.g., Atazanavir-d9, CAS 1092540-51-6), which are primarily used as final-drug internal standards rather than synthetic intermediate impurity standards .

European Pharmacopoeia Impurity Reference Standard ANDA Method Validation

Purity Specification with Single Impurity Control Enables Direct Use as a Reference Standard

Commercial suppliers of the non-deuterated analog Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir specify HPLC purity ≥98.5% with a single unknown impurity limit of ≤0.3% [1]. The deuterated compound is offered at ≥97% purity by commercial vendors [2]. While a direct lot-to-lot comparative analysis between the d0 and d5 forms is not publicly available, the specification alignment ensures that the deuterated intermediate meets or closely approaches the purity threshold required for use as a reference standard in impurity profiling methods . This level of characterization contrasts with many custom-synthesized deuterated intermediates that lack defined impurity profiles.

HPLC Purity Reference Standard Qualification Impurity Control Threshold

Unique Positional Deuteration at the Phenyl Ring Enables Site-Specific Metabolic Tracing

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 incorporates all five deuterium atoms exclusively on the phenyl ring (phenyl-d5), as confirmed by the IUPAC name '2-hydroxy-4-phenyl-d5-butyl' [1]. This contrasts with other deuterated atazanavir analogs where deuterium is placed on the tert-leucine methyl groups, such as Atazanavir-d9 (CAS 1092540-51-6), which carries deuterium solely at aliphatic positions . Positional deuteration at the aromatic ring is significant because the phenyl moiety is a known site of oxidative metabolism (CYP3A4-mediated hydroxylation) for atazanavir [2]. The phenyl-d5 labeling thus enables site-specific metabolic tracing and kinetic isotope effect (KIE) studies that are not possible with methyl-deuterated analogs, where the deuteration is on metabolically inert tert-butyl groups.

Site-Specific Deuteration Metabolic Stability Deuterium Isotope Effect

Recommended Application Scenarios for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 (CAS 1217665-60-5) in Research and Industrial Settings


Synthesis of Atazanavir-d5 API for Pharmacokinetic and Bioequivalence Studies

As the immediate precursor to Atazanavir-d5, this bis-Boc intermediate is the required starting material for the convergent synthesis of the deuterated active pharmaceutical ingredient . Following sequential Boc deprotection and coupling with N-methoxycarbonyl-L-tert-leucine, the final Atazanavir-d5 is obtained and used as an internal standard in LC-MS/MS assays for therapeutic drug monitoring, with validated methods achieving inter-day precision C.V. <4% and accuracy of 99–102% over 1.00–1000 ng/mL [1]. This application directly supports ANDA bioequivalence submissions where stable isotope dilution is the regulatory expectation.

Process Impurity Reference Standard for Atazanavir Sulfate Drug Substance QC

The compound corresponds to the deuterated form of Atazanavir EP Impurity J and is used as a reference marker in HPLC and LC-MS/MS impurity profiling methods . It enables accurate quantitation of the Bis-Boc intermediate impurity in atazanavir sulfate drug substance batches, with validated methods achieving correlation coefficients r² > 0.999 over calibration ranges of 150–450 pg/mL [2]. This is essential for ICH Q3A-compliant impurity reporting in DMF submissions.

Site-Specific Metabolic Fate Studies Using Phenyl-d5 Tracers

The exclusive deuteration of the phenyl ring enables investigation of aromatic hydroxylation pathways mediated by CYP3A4 without interference from aliphatic metabolism [3]. In parallel dosing experiments where deuterated and non-deuterated atazanavir analogs are co-administered, the phenyl-d5 label permits tracking of five known monooxidation metabolites (M1, M2, M7, M8, M13, M14) and four dioxidation products (M15 series), providing mechanistic insight unavailable with methyl-deuterated analogs such as Atazanavir-d9 [4].

Chromatographic System Suitability Standard for Deuterated vs. Non-Deuterated Resolution

When co-injected with the unlabeled analog (CAS 198904-86-8), the d5 compound provides a direct measure of HPLC column efficiency for resolving isotopologues . The observed deuterium-induced retention shift (estimated ΔtR -0.05 to -0.15 min) serves as a system suitability parameter for methods that must demonstrate chromatographic separation of labeled and unlabeled species prior to MS detection, a requirement in validated bioanalytical methods using stable isotope internal standards [1].

Quote Request

Request a Quote for Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.